molecular formula C18H28N4O5S B2890840 N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide CAS No. 374562-77-3

N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide

Cat. No.: B2890840
CAS No.: 374562-77-3
M. Wt: 412.51
InChI Key: KAFYWMZPVJNHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide is a synthetic organic compound characterized by a piperidine backbone functionalized with a 3-nitrobenzenesulfonyl group and a diethylaminoethyl carboxamide side chain. The diethylaminoethyl group introduces tertiary amine functionality, which may influence solubility, basicity, and interactions with biological targets.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)sulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-3-20(4-2)13-11-19-18(23)17-10-5-6-12-21(17)28(26,27)16-9-7-8-15(14-16)22(24)25/h7-9,14,17H,3-6,10-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFYWMZPVJNHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

  • Molecular Formula : C17_{17}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 384.46 g/mol

The compound features a piperidine ring substituted with a diethylamino group and a nitrobenzenesulfonyl moiety, which contributes to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases involved in cancer progression. For instance, studies on related compounds have shown inhibition of VEGFR-2, ERK-2, and Abl-1 kinases, which are critical targets in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated the anti-proliferative effects of similar compounds on various cancer cell lines. For example:

  • HepG2 Cells : A related compound showed an IC50 value of 11.3 μM, indicating significant apoptosis induction in liver cancer cells .
  • K562 Cells : Another derivative exhibited an IC50 value of 4.5 μM against K562 cells, known for their hyperactivity related to the targeted kinases .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for understanding the therapeutic potential and safety profile of this compound. The following table summarizes cytotoxic effects observed in various studies:

Cell LineCompound TestedIC50 (μM)Notes
HepG2Compound 6b11.3Induces significant apoptosis
K562Compound 6b4.5High activity due to multikinase inhibition
QSG7701Compound 6b>100Less than 35% inhibition at high concentration

Case Studies

  • Case Study on Multikinase Inhibition :
    • Researchers explored the multitarget capabilities of piperidine derivatives, highlighting their potential in treating cancers resistant to single-target therapies. The study indicated that compounds like this compound could effectively inhibit multiple pathways involved in tumor growth .
  • Clinical Implications :
    • The biological activity of this compound suggests potential applications in clinical settings, particularly in developing novel cancer therapies that target multiple signaling pathways simultaneously.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Piperidine Cores

A key analogue, N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19) , shares a piperidine-carboxamide scaffold but differs in substituents:

  • Sulfonyl Group : The target compound uses a 3-nitrobenzenesulfonyl group, while Compound 19 employs a tosyl (p-toluenesulfonyl) group. The nitro group’s strong electron-withdrawing nature may increase electrophilicity compared to the tolyl group’s methyl substituent, altering reactivity in nucleophilic substitution or redox reactions.
  • Amino Substituents: The target compound’s diethylaminoethyl side chain contrasts with Compound 19’s bulkier phenyl(pyridin-2-yl)methyl group. This difference likely impacts steric hindrance and binding affinity in molecular interactions.

Comparison with V-Series Nerve Agents

V-series nerve agents (e.g., VX, VE, VM) share diethylaminoethyl moieties but differ fundamentally in core structure and toxicity:

  • Core Chemistry: V-agents are phosphonothioic acid esters, whereas the target compound is a sulfonamide-carboxamide hybrid. This distinction eliminates the organophosphate-related acetylcholinesterase inhibition mechanism responsible for V-agents’ neurotoxicity.
  • Functional Groups : The nitrobenzenesulfonyl group in the target compound lacks the phosphorus-sulfur bonds critical for V-agent persistence and lethality.

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Electron Effects Potential Applications
N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide Piperidine-carboxamide 3-Nitrobenzenesulfonyl, diethylaminoethyl Strong electron-withdrawing (Nitro) Enzyme inhibition, synthetic intermediate
Compound 19 Piperidine-carboxamide Tosyl, phenyl(pyridin-2-yl)methyl Moderate electron-donating (Methyl) Pharmaceutical candidate
VX Phosphonothioic acid Ethyl ester, bis(1-methylethyl)aminoethyl Highly electrophilic (P=O/S) Nerve agent (acetylcholinesterase inhibitor)

Research Findings and Implications

  • Reactivity : The nitro group in the target compound may enhance stability in acidic conditions compared to tosyl derivatives, as nitro groups resist protonation .
  • Biological Interactions : Unlike V-agents, the absence of phosphorus in the target compound likely eliminates neurotoxic effects but retains tertiary amine-mediated interactions (e.g., hydrogen bonding or ionic interactions) .
  • Synthetic Utility: The diethylaminoethyl side chain could improve solubility in polar solvents, facilitating its use in coupling reactions or as a directing group in catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.